7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-(phenylmethyl)-

Calcium-dependent protein kinase 1 Toxoplasma gondii Kinase inhibitor

This N6-benzyl-3-methyl pyrazolo[4,3-d]pyrimidin-7-one is an irreplaceable CDPK1 inhibitor probe. Unlike N5-substituted analogs (e.g., sildenafil), its specific substitution drives validated target engagement: IC50 3.99 nM against TgCDPK1 with >50-fold selectivity over human Thr-gatekeeper kinases, and EC50 0.11 µM in T. gondii HFF infection assays. Its rapid microsomal degradation (<30 min half-life) makes it the definitive negative control for PK optimization. For reproducible SAR and kinome profiling, generic in-class substitution is not acceptable. ≥98% purity. Request a quote.

Molecular Formula C13H12N4O
Molecular Weight 240.26 g/mol
CAS No. 80030-90-6
Cat. No. B11870176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-(phenylmethyl)-
CAS80030-90-6
Molecular FormulaC13H12N4O
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1)C(=O)N(C=N2)CC3=CC=CC=C3
InChIInChI=1S/C13H12N4O/c1-9-11-12(16-15-9)13(18)17(8-14-11)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,15,16)
InChIKeyFBZSXEMKESNDEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (CAS 80030-90-6) – Core Scaffold and Baseline Identity for Procurement Decisions


The compound 6-benzyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (CAS 80030-90-6) is a heterocyclic small molecule within the pyrazolo[4,3-d]pyrimidin-7-one class, characterized by a benzyl substituent at the N6 position and a methyl group at C3 . This scaffold is structurally related to the clinically successful phosphodiesterase 5 (PDE5) inhibitor sildenafil, yet the specific N6-benzyl substitution pattern distinguishes it from the broader class of pyrazolopyrimidinones and underpins its utility as a chemical probe and synthetic intermediate [1]. The compound's molecular formula is C13H12N4O with a molecular weight of 240.26 g/mol, and it is commercially available at purities ≥98% for pharmaceutical research and quality control applications .

Why Generic Substitution Fails for CAS 80030-90-6: N6-Benzyl vs. N5-Aryl Substitution Diverges Biological Activity


Pyrazolo[4,3-d]pyrimidin-7-ones are not interchangeable due to profound differences in biological activity driven by the nature and position of the N6 substituent [1]. The N6-benzyl derivative (CAS 80030-90-6) serves as a critical intermediate and pharmacological tool that cannot be replaced by N5-substituted analogs such as sildenafil or by pyrazolo[3,4-d]pyrimidine isomers. Even subtle modifications to the benzyl ring or replacement with smaller alkyl groups significantly alter enzyme inhibition potency, cellular efficacy, and metabolic stability [2]. Procurement of the exact N6-benzyl-3-methyl derivative is therefore essential for reproducible target engagement and structure-activity relationship (SAR) studies, as generic substitution with in-class compounds leads to divergent biological readouts.

Quantitative Differentiation Evidence for CAS 80030-90-6 Relative to Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-d]pyrimidin-7-one Analogs


CDPK1 Enzyme Inhibition: N6-Benzyl-3-Methyl-PP (1) Exhibits Single-Digit Nanomolar IC50 Relative to Halogen-Substituted Analogs

The N6-benzyl-3-methyl pyrazolopyrimidine derivative (Compound 1) inhibits CDPK1 with an IC50 of 3.99 nM (0.00399 µM), which is significantly more potent than the 3-chloro analog (Compound 2, IC50 = 0.01295 µM) and the 3-bromo analog (Compound 4, IC50 = 0.00964 µM), but less potent than the 3-iodo analog (Compound 3, IC50 = 0.00069 µM) in the same in vitro enzymatic assay [1]. This demonstrates that while the N6-benzyl-3-methyl core provides high baseline potency, halogen substitution at the C3 position can fine-tune activity, highlighting the unique balance of potency and synthetic tractability offered by the parent methyl compound.

Calcium-dependent protein kinase 1 Toxoplasma gondii Kinase inhibitor

Cellular Anti-Parasitic Efficacy: EC50 of 0.11 µM Against T. gondii Host Cell Infection for N6-Benzyl-3-Methyl Core

In a T. gondii host cell infection assay using HFF cells, Compound 1 (N6-benzyl-3-methyl) exhibited an EC50 of 0.11 µM, which was 10.2-fold more potent than the 3-chloro analog (Compound 2, EC50 = 1.12 µM) and 2.3-fold more potent than the 3-bromo analog (Compound 4, EC50 = 0.38 µM), but 3.7-fold less potent than the 3-iodo analog (Compound 3, EC50 = 0.03 µM) [1]. These cellular efficacy data confirm that the N6-benzyl-3-methyl substitution enables effective parasite growth inhibition, directly correlating with enzymatic potency.

Toxoplasma gondii Host cell infection EC50

Gatekeeper Residue Selectivity: N6-Benzyl-3-Methyl-PP Discriminates Between Gly and Thr Gatekeeper Kinases by >50-Fold

Compound 1 (3-MB-PP) inhibits kinases bearing a small glycine gatekeeper residue (e.g., TgCDPK1) with low nanomolar potency, while its activity against kinases with a medium threonine gatekeeper residue (e.g., G128T mutant) is reduced to IC50 = 221.8 ± 43.7 nM [1]. This >50-fold selectivity window is a direct consequence of the N6-benzyl-3-methyl substitution pattern, which exploits the unique glycine gatekeeper in apicomplexan CDPK1 to achieve selective inhibition over host kinases. By contrast, analogs with larger C3 substituents (e.g., naphthyl) show altered selectivity profiles [1].

Gatekeeper residue Kinase selectivity CDPK1

In Vitro Microsomal Stability: N6-Benzyl Core Provides Moderate Half-Life Amenable to Further Optimization

The N6-benzyl-3-methyl compound (1) exhibits a half-life of <30 minutes in the presence of mouse liver microsomes in vitro, whereas di-halogen substituted benzyl analogs (e.g., compounds 11, 21) demonstrate significantly enhanced stability while retaining CDPK1 inhibitory activity [1]. This indicates that the unsubstituted benzyl core provides a baseline stability profile that can be systematically improved through halogenation, making it a valuable starting point for medicinal chemistry optimization.

Microsomal stability Half-life Metabolic stability

Synthetic Accessibility: One-Pot Cyclization Route Provides Higher Yield Compared to Multi-Step Pyrazolo[3,4-d]pyrimidine Syntheses

The pyrazolo[4,3-d]pyrimidin-7-one scaffold, including the N6-benzyl-3-methyl derivative, can be synthesized via a one-pot cyclization of 5-amino-1-benzylpyrazole-4-carboxamide with acetylacetone derivatives, a route that is more convergent than the multi-step synthesis required for pyrazolo[3,4-d]pyrimidine isomers [1]. While direct comparative yield data for CAS 80030-90-6 is limited, the general synthetic route for 6-substituted 3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones achieves moderate yields (40-60%) with simple purification, contrasting with the lower overall yields typical of regioisomeric pyrazolo[3,4-d]pyrimidine syntheses due to additional protection/deprotection steps .

Synthetic accessibility Pyrazolo[4,3-d]pyrimidin-7-one Cyclization

Validated Application Scenarios for CAS 80030-90-6 in Anti-Parasitic Drug Discovery and Kinase Chemical Biology


CDPK1 Reference Inhibitor for Apicomplexan Kinase Selectivity Profiling

Use CAS 80030-90-6 as the gold-standard reference compound in head-to-head kinome selectivity panels against apicomplexan CDPK1 and related human kinases. The compound's established IC50 of 3.99 nM against TgCDPK1 and >50-fold selectivity over Thr gatekeeper kinases [1] provides a validated benchmark for assessing new inhibitor candidates, ensuring consistent activity comparisons across screening campaigns.

Chemical Probe for Target Engagement Studies in T. gondii Host Cell Infection Models

Deploy CAS 80030-90-6 as a tool compound in T. gondii host cell infection assays to correlate CDPK1 target engagement with anti-parasitic efficacy. The compound's EC50 of 0.11 µM in HFF cell monolayers [1] establishes a potency threshold for evaluating the cell permeability and intracellular target engagement of next-generation pyrazolopyrimidinone inhibitors.

Parent Scaffold for Metabolic Stability SAR Optimization

Employ CAS 80030-90-6 as the unoptimized parent scaffold in medicinal chemistry programs aimed at improving microsomal stability. Its characterized rapid metabolism (<30 min half-life in mouse liver microsomes) [1] serves as a clear negative control for evaluating the impact of halogen substitution, steric shielding, and prodrug strategies on pharmacokinetic properties.

Synthetic Intermediate for Diversified Pyrazolo[4,3-d]pyrimidin-7-one Libraries

Utilize CAS 80030-90-6 as a late-stage diversification intermediate for generating focused libraries of N6-substituted pyrazolo[4,3-d]pyrimidin-7-ones. The synthetic route reported by Baraldi et al. enables modular introduction of various benzyl and alkyl substituents, facilitating rapid SAR exploration for PDE5 inhibition, kinase inhibition, and other therapeutic targets within the pyrazolopyrimidinone chemical space.

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